9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Description
9-Chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is a bicyclic heteroaromatic compound featuring a fused cyclopentane-quinoline scaffold. Its structure includes a chlorine atom at position 9 and a methoxy group at position 6, which influence its electronic properties, lipophilicity, and biological interactions. The methoxy group enhances solubility compared to purely halogenated analogs, while the chlorine atom contributes to target binding affinity .
Properties
IUPAC Name |
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-8-5-6-10-12(7-8)15-11-4-2-3-9(11)13(10)14/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCHHZNHXRXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3CCCC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methoxyaniline with cyclopentanone in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can have significant biological activities and potential therapeutic applications .
Scientific Research Applications
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclopenta[b]quinoline derivatives vary in substituents, linker chains, and appended moieties, leading to divergent biological activities. Below is a detailed comparison:
Substituent Effects on Acetylcholinesterase (AChE) Inhibition
Key Insights :
- Electron-withdrawing groups (e.g., Cl) enhance AChE binding but may reduce solubility. The methoxy group in the target compound balances lipophilicity and solubility .
- Linker length and flexibility (e.g., diamine chains in 5,6-dichloronicotinic acid hybrids) influence potency. Shorter linkers may improve blood-brain barrier penetration .
Activity Against Fructose-1,6-Bisphosphatase (F16BPase)
Key Insights :
- The cyclopenta[b]quinoline core itself shows lower EGFR off-target effects compared to linear quinoline derivatives, making it a promising scaffold for metabolic disorder therapeutics .
Physicochemical Properties
Key Insights :
- Higher polar surface area (PSA) correlates with better solubility but may hinder CNS penetration .
Biological Activity
9-Chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS No. 1017418-71-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
- Molecular Formula : C13H12ClNO
- Molecular Weight : 233.69 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-chloro-3-methoxyaniline with cyclopentanone in the presence of strong acid catalysts. This synthetic route can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. It has been shown to bind to the active sites of various enzymes, blocking their activity and modulating cellular signaling pathways .
Enzyme Inhibition Studies
Recent studies have indicated that derivatives of cyclopenta[b]quinoline exhibit significant inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission. The compound's structural features allow for selective binding to AChE over butyrylcholinesterase (BChE), making it a potential candidate for treating neurodegenerative diseases like Alzheimer's .
| Compound | IC50 (nM) | Selectivity for AChE |
|---|---|---|
| 9-Chloro-6-methoxy-CpQ | TBD | High |
| Tacrine | 3.65 | Moderate |
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and blocking cell cycle progression at the G2/M phase. This activity is associated with the downregulation of key proteins in the PI3K/AKT/mTOR signaling pathway .
Study on Colorectal Cancer Cells
A study evaluated the effects of this compound on HCT116 and Caco-2 cells. The results indicated:
- Cell Proliferation Inhibition : Significant reduction in cell viability at concentrations above 10 µM.
- Apoptosis Induction : Increased caspase activity was observed, confirming apoptotic cell death.
Study on Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cell cultures exposed to toxic agents.
Q & A
What are the established synthetic routes for 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline?
Level : Basic
Answer :
The compound is typically synthesized via cyclization of anthranilic acid derivatives with cyclopentanone in phosphoryl chloride (POCl₃). For example, 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline analogs are prepared by refluxing anthranilic acid with cyclopentanone in POCl₃, followed by coupling with alkyldiamines (e.g., C2–C9 chains) to introduce functional groups . Key steps include:
Cyclization : Anthranilic acid + cyclopentanone in POCl₃ under reflux.
Chlorination : Introduction of chloro substituents via POCl₃-mediated reactions.
Methoxy Group Addition : Methoxylation using alkylation or nucleophilic substitution.
Characterization is achieved through NMR, HPLC, and mass spectrometry to confirm structural integrity .
How can reaction conditions be optimized for synthesizing this compound?
Level : Advanced
Answer :
Optimization involves adjusting solvents, catalysts, and temperature. For example:
- Solvent Systems : Methanol/water mixtures (e.g., 40% MeOH) improve yield by balancing solubility and reactivity .
- Catalysts : Palladium complexes like [PdCl₂(dcpf)] with K₃PO₄ enhance cross-coupling efficiency in dioxane .
- Base Selection : KOH outperforms NaOH or LiOH in methoxylation reactions, as shown in yield comparisons:
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| 40% MeOH | KOH | — | 31 |
| 40% MeOH | NaOH | — | 19 |
| 40% MeOH | LiOH | — | 10 |
Data from highlights the critical role of base-solvent compatibility.
What spectroscopic and analytical methods are used to confirm the structure of this compound?
Level : Basic
Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in cyclopentaquinoline appear at δ 7.2–8.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 279.0816 g/mol for C18H14ClN) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for stereoisomers or disordered structures .
How can researchers resolve contradictions in reported biological activities of cyclopentaquinoline derivatives?
Level : Advanced
Answer :
Discrepancies often arise from variations in assay conditions or structural modifications. To address this:
Standardize Assays : Use consistent cell lines (e.g., HeLa or MCF-7) and control compounds.
SAR Studies : Compare analogs with incremental changes. For example, replacing chloro with fluoro substituents alters antiproliferative activity by modulating electron-withdrawing effects .
Data Cross-Validation : Replicate experiments using multiple characterization techniques (e.g., NMR purity checks alongside bioassays) to rule out impurities .
Evidence from antiproliferative studies on acridine-cyclopentaquinoline hybrids shows that chain length (C3–C5) in alkylamino linkers significantly impacts activity .
What strategies are effective for functionalizing the quinoline core to enhance bioactivity?
Level : Advanced
Answer :
- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 6-position .
- Alkylation : Attach alkylamines (e.g., propyl or butyl chains) to the cyclopenta ring to improve solubility and target engagement .
- Halogen Exchange : Replace chloro substituents with bromo or iodo groups for heavier atom effects in photodynamic therapies .
For example, coupling 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline with 1,2-ethylenediamine yields a dihydroquinoline-diamine hybrid with enhanced DNA intercalation .
How does solvent polarity influence the stability of this compound?
Level : Advanced
Answer :
Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound by reducing hydrolysis of the chloro and methoxy groups. In contrast, protic solvents (e.g., water, ethanol) accelerate degradation. Stability studies should include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
